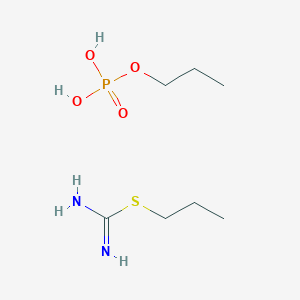![molecular formula C16H18N2O2 B12628012 N~3~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide CAS No. 919997-30-1](/img/structure/B12628012.png)
N~3~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide is a complex organic compound characterized by the presence of a biphenyl group attached to a beta-alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.
Attachment of the Beta-Alaninamide Moiety: The biphenyl intermediate is then reacted with beta-alaninamide under appropriate conditions to form the final compound. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of N3-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl~2~, Br2) or nitrating agents (HNO~3~/H~2~SO~4~).
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the biphenyl ring.
Scientific Research Applications
N~3~-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N3-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the beta-alaninamide moiety can interact with active sites or catalytic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- N~3~-[([1,1’-Biphenyl]-4-yl)methyl]-N-hydroxy-beta-alaninamide
- N~3~-[([1,1’-Biphenyl]-2-yl)methyl]-N-hydroxy-beta-alaninamide
Comparison:
- Structural Differences: The position of the biphenyl group attachment (3-yl, 4-yl, 2-yl) can influence the compound’s properties and reactivity.
- Unique Features: N3-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide is unique due to its specific attachment position, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
919997-30-1 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-hydroxy-3-[(3-phenylphenyl)methylamino]propanamide |
InChI |
InChI=1S/C16H18N2O2/c19-16(18-20)9-10-17-12-13-5-4-8-15(11-13)14-6-2-1-3-7-14/h1-8,11,17,20H,9-10,12H2,(H,18,19) |
InChI Key |
XPWPHQRYMQJDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


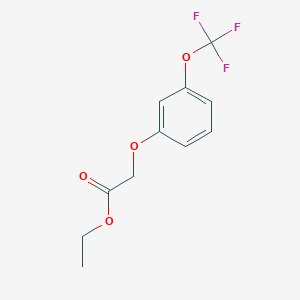
![2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12627944.png)
![3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B12627947.png)
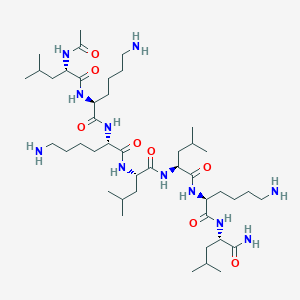
![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)
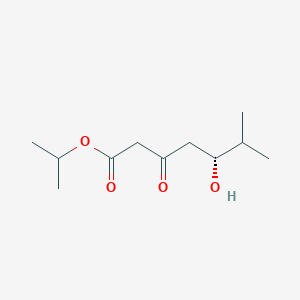
![(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12627965.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12627967.png)
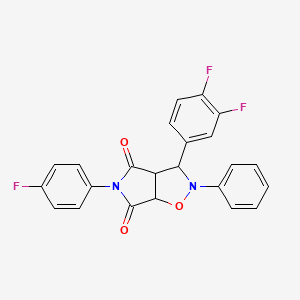
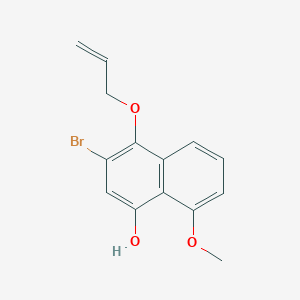
![(1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12627987.png)
![Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12627989.png)
![6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)
